5-Methyl-2-(methylamino)benzonitrile
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Overview
Description
5-Methyl-2-(methylamino)benzonitrile: is an organic compound with the molecular formula C9H10N2. It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group and a methylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Amination: One common method involves the nitration of toluene to form nitrotoluene, followed by reduction to form toluidine. The toluidine is then reacted with methylamine to introduce the methylamino group, and finally, the nitrile group is introduced via a Sandmeyer reaction.
Direct Amination: Another method involves the direct amination of 5-methyl-2-chlorobenzonitrile with methylamine under basic conditions to yield 5-Methyl-2-(methylamino)benzonitrile.
Industrial Production Methods: Industrial production methods often involve the use of catalytic processes to improve yield and efficiency. For example, the use of transition metal catalysts in the amination step can significantly enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-2-(methylamino)benzonitrile can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles like halides, hydroxides, and amines.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Substituted benzonitriles with different functional groups.
Scientific Research Applications
Chemistry: 5-Methyl-2-(methylamino)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications .
Medicine: The compound is investigated for its potential use in the development of drugs targeting specific enzymes or receptors due to its structural similarity to known bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
- 2-(Methylamino)benzonitrile
- 5-Methylbenzonitrile
- 2-Methylbenzonitrile
Comparison: 5-Methyl-2-(methylamino)benzonitrile is unique due to the presence of both a methyl group and a methylamino group on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties compared to its analogs. For example, the presence of the methylamino group can enhance the compound’s reactivity in nucleophilic substitution reactions, while the methyl group can influence its steric and electronic properties .
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-methyl-2-(methylamino)benzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5,11H,1-2H3 |
InChI Key |
UVYKXYCKWHOYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)C#N |
Origin of Product |
United States |
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